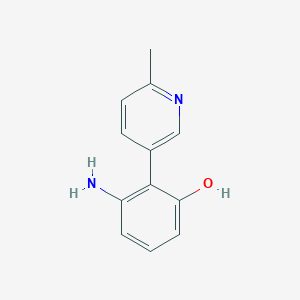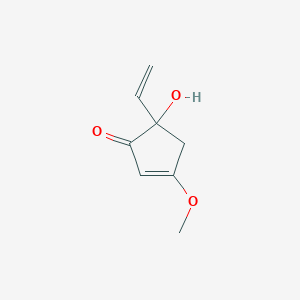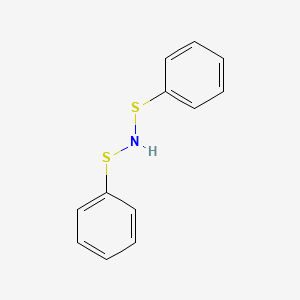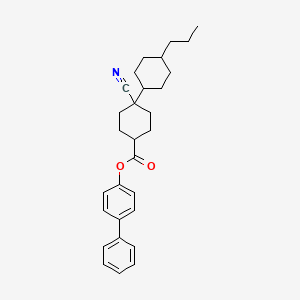![molecular formula C14H21ClN2O4S B13798441 Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate is a complex organic compound with a unique structure that includes a phenol group, a chloro substituent, a piperazine ring, and a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate typically involves multiple steps. One common method starts with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) to form an intermediate compound. This intermediate is then reacted with 1-piperazine to introduce the piperazine ring. Finally, the compound is treated with methanesulfonic acid to form the methanesulfonate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used
科学的研究の応用
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their function. The phenol group can participate in hydrogen bonding and other interactions with biological molecules .
類似化合物との比較
Similar Compounds
Metoprolol: A β-blocker with a similar phenol structure but different substituents.
Propranolol: Another β-blocker with a different aromatic ring structure.
Atenolol: A β-blocker with a similar piperazine ring but different functional groups
Uniqueness
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate is unique due to its combination of a phenol group, a chloro substituent, a piperazine ring, and a methanesulfonate group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C14H21ClN2O4S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
[2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H21ClN2O4S/c1-20-11-10-16-6-8-17(9-7-16)12-4-3-5-13(14(12)15)21-22(2,18)19/h3-5H,6-11H2,1-2H3 |
InChIキー |
AKKRPIHFMBLBIV-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


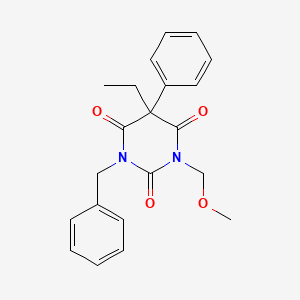
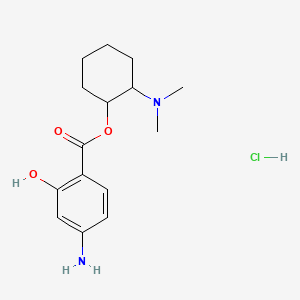
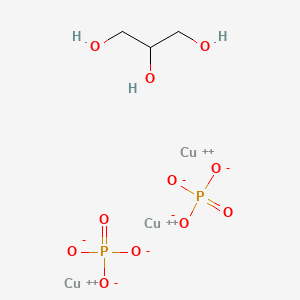
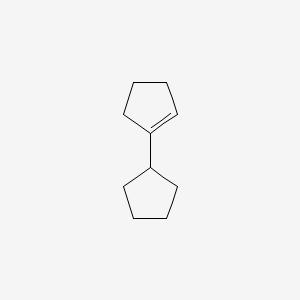

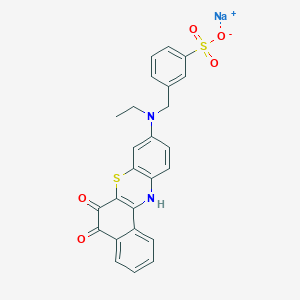

![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
